

H1 receptor antagonist binding site analysis

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Compound of Interest

Compound Name: Histamine receptors inhibitor 1

Cat. No.: B15610246

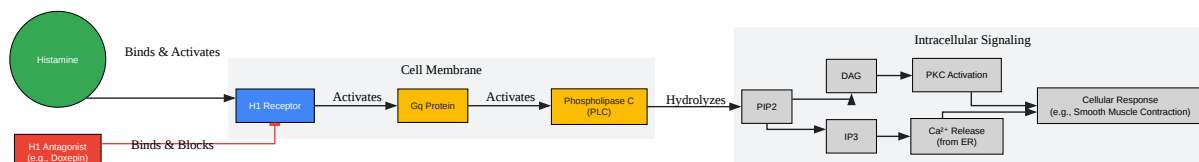
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Introduction to the Histamine H1 Receptor

The histamine H1 receptor is a rhodopsin-like G-protein-coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[1][2] Activated by the biogenic amine histamine, the H1R is expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[1] Its activation triggers downstream signaling pathways responsible for the symptoms associated with type I hypersensitivity reactions, such as vasodilation, bronchoconstriction, and increased vascular permeability.[2][3] H1R antagonists, commonly known as antihistamines, are crucial therapeutic agents that alleviate these symptoms by competitively inhibiting histamine binding.[1][3] Understanding the precise nature of the antagonist binding site is paramount for designing more selective and potent drugs with fewer side effects.

H1 Receptor Signaling Pathway

The H1 receptor is coupled to the intracellular Gq/11 protein.[1][4] Upon histamine binding, the receptor undergoes a conformational change, activating the Gq protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of calcium (Ca^{2+}) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][6] This cascade ultimately leads to the physiological responses associated with allergy and inflammation. H1R antagonists prevent the initiation of this cascade by blocking the initial binding of histamine.



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Caption: H1 Receptor signaling pathway and antagonist inhibition.

Structural Analysis of the Antagonist Binding Site

The determination of the H1R crystal structure in complex with the first-generation antagonist doxepin provided unprecedented insight into the ligand-binding pocket.[3][7] The binding site is located deep within the transmembrane (TM) helical bundle.

Key Interacting Residues: The antagonist binding site can be broadly divided into three key regions based on molecular modeling and mutagenesis studies:

- **Amine-Binding Region:** A crucial interaction occurs between the protonated amine group of the antagonist and the highly conserved Asp116 (D3.32) in TM3.[8][9] This ionic interaction is a hallmark for the binding of most aminergic GPCR ligands.
- **Aromatic Regions:** The pocket is largely hydrophobic and accommodates the aromatic rings of the antagonists.
 - **Upper Aromatic Region:** Involves residues like Trp428 (W6.48), Tyr431 (Y6.51), Phe432 (F6.52), and Phe435 (F6.55).[9] Trp428 is a particularly critical residue for GPCR activation, and its direct interaction with doxepin helps stabilize the receptor in an inactive state.[3]
 - **Lower Aromatic Region:** Includes residues such as Phe433 and Phe436 in TM6 and Trp167 in TM4.[8][9][10]

Selectivity of Second-Generation Antagonists: Second-generation H1R antagonists (e.g., cetirizine, fexofenadine) achieve their high selectivity and reduced side effects through interactions with a unique anion-binding region not conserved in other aminergic receptors.[3] Their characteristic carboxyl group interacts with Lys191 (K5.39) in TM5 and/or Lys179 in the second extracellular loop (ECL2).[3][8][10] This specific interaction serves as an anchor point, contributing to their high affinity and selectivity for the H1R.[8][10]

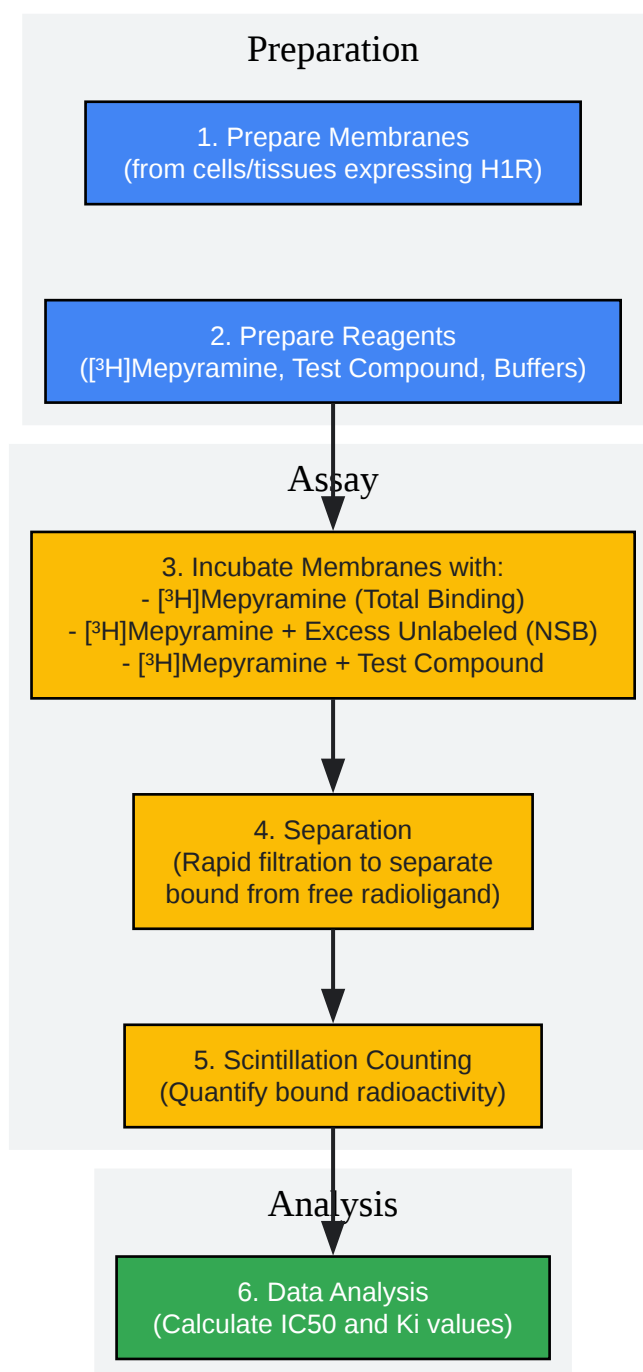
Table 1: Key Amino Acid Residues in the H1R Antagonist Binding Pocket

Residue	Location	Interacting Ligand Class	Type of Interaction	Reference(s)
Asp116 (D3.32)	TM3	All Antagonists	Ionic bond with protonated amine	[8] [9]
Trp428 (W6.48)	TM6	First-Generation	Direct hydrophobic interaction, stabilizes inactive state	[3]
Phe433 (F6.52)	TM6	First-Generation	Aromatic/hydrophobic interaction with trans-aromatic ring	[8] [10]
Phe436 (F6.55)	TM6	First-Generation	Aromatic/hydrophobic interaction with trans-aromatic ring	[8] [10]
Trp167 (W4.56)	TM4	First-Generation	Aromatic/hydrophobic interaction with trans-aromatic ring	[8] [9] [10]
Lys191 (K5.39)	TM5	Second-Generation	Ionic bond with carboxylate group	[3] [8]
Lys179	ECL2	Second-Generation	Ionic bond with carboxylate group	[3]

Experimental Protocols for Binding Site Analysis

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity of unlabelled compounds to a receptor.[6] The assay measures the ability of a test compound to displace a specific radiolabeled ligand (e.g., [^3H]mepyramine) from the H1R.[11]



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Caption: General experimental workflow for a radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

- Membrane Preparation:
 - Culture cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
 - Harvest cells and homogenize them in an ice-cold buffer using a Dounce or polytron homogenizer.
 - Perform differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in an appropriate assay buffer.[\[11\]](#)
 - Determine the protein concentration using a standard method (e.g., BCA assay) and store aliquots at -80°C.[\[6\]](#)[\[11\]](#)
- Assay Procedure:
 - Prepare serial dilutions of the unlabeled test compound.
 - In a 96-well plate, set up triplicate wells for:
 - Total Binding: Cell membranes, [³H]mepyramine (at a concentration near its K_d, typically 1-5 nM), and assay buffer.[\[6\]](#)[\[11\]](#)
 - Non-specific Binding (NSB): Cell membranes, [³H]mepyramine, and a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 μM mianserin).[\[6\]](#)[\[12\]](#)
 - Competition Binding: Cell membranes, [³H]mepyramine, and varying concentrations of the test compound.[\[11\]](#)
 - Incubate the plate at room temperature (25°C) or 37°C for a sufficient time to reach equilibrium (typically 60-240 minutes).[\[6\]](#)[\[13\]](#)
- Separation and Counting:
 - Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine, using a cell harvester.[\[6\]](#)[\[11\]](#)

- Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
- Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]
- Data Analysis:
 - Calculate specific binding by subtracting the NSB counts from the total binding counts.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
 - Calculate the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.[14]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify the functional importance of specific amino acid residues in ligand binding.[15] By systematically replacing key residues in the binding pocket with a non-interacting amino acid (e.g., alanine), researchers can observe the effect on antagonist affinity. A significant loss of binding affinity following a mutation strongly suggests that the mutated residue is directly involved in the ligand-receptor interaction.[8][10] For example, mutating Lys191 to alanine results in a significant loss of affinity for second-generation zwitterionic antagonists like cetirizine, confirming its role as a specific anchor point.[8][10]

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of the receptor-ligand complex.[7] This technique was instrumental in revealing the precise binding mode of doxepin within the H1R, identifying the key contact residues and the overall conformation of the binding pocket.[3] The crystal structure serves as a definitive template for understanding

structure-activity relationships and for structure-based drug design efforts, such as computational docking simulations of novel compounds.[\[3\]](#)[\[9\]](#)

Quantitative Binding Data

The binding affinity (K_i) is a critical parameter for comparing the potency of different antagonists. Lower K_i values indicate higher binding affinity.

Table 2: Binding Affinities (K_i) of Common H1 Receptor Antagonists

Antagonist	Generation	Receptor Source / Assay Type	K_i (nM)	Reference(s)
Mepyramine	First	Human H1R / $[^3\text{H}]$ Mepyramine Binding	~1 - 2.29	[6] [16]
Doxepin	First	Human H1R / $[^3\text{H}]$ Mepyramine Binding	~2.2	[17] [18]
Diphenhydramine	First	Human H1R / $[^3\text{H}]$ Mepyramine Binding	>100	[6]
Levocetirizine	Second	Human H1R / $[^3\text{H}]$ Mepyramine Binding	~140 min (RT^1)	[13]
Desloratadine	Second	Human H1R / $[^3\text{H}]$ Mepyramine Binding	~160 min (RT^1)	[13]
Acrivastine	Second	-	-	-
Fexofenadine	Third	-	-	-

¹ Residence Time (RT) is reported as a measure of the stability of the drug-receptor complex, which often correlates with in vivo efficacy.[13] Direct Ki values were not consistently available in the provided search results for all second-generation drugs.

Conclusion

A thorough analysis of the H1 receptor antagonist binding site, integrating data from crystallography, site-directed mutagenesis, and radioligand binding assays, provides a robust framework for modern drug discovery. The key interactions—notably the ionic bond with Asp116 for all antagonists and the selective interactions with Lys191/Lys179 for second-generation drugs—are critical determinants of affinity and selectivity.[3][8][9] By leveraging this detailed molecular understanding, researchers can employ structure-based design and computational modeling to develop next-generation H1R antagonists with improved therapeutic profiles, enhanced selectivity, and minimized off-target effects.

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